Cas no 2138357-09-0 (3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one)

3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
- 2138357-09-0
- EN300-1127605
-
- Inchi: 1S/C9H14N2O3/c1-11-5-7(10-6-11)8(12)4-9(13-2)14-3/h5-6,9H,4H2,1-3H3
- InChI Key: CMJPMNQJRHHXBJ-UHFFFAOYSA-N
- SMILES: O(C)C(CC(C1=CN(C)C=N1)=O)OC
Computed Properties
- Exact Mass: 198.10044231g/mol
- Monoisotopic Mass: 198.10044231g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.4Ų
- XLogP3: -0.2
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127605-10.0g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 10g |
$5774.0 | 2023-06-09 | ||
Enamine | EN300-1127605-10g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1127605-0.5g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1127605-0.05g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1127605-1.0g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 1g |
$1343.0 | 2023-06-09 | ||
Enamine | EN300-1127605-5.0g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 5g |
$3894.0 | 2023-06-09 | ||
Enamine | EN300-1127605-1g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 1g |
$1057.0 | 2023-10-26 | |
Enamine | EN300-1127605-0.1g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1127605-2.5g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1127605-0.25g |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one |
2138357-09-0 | 95% | 0.25g |
$972.0 | 2023-10-26 |
3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one Related Literature
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
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5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
Additional information on 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one
3,3-Dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one: A Comprehensive Overview
3,3-Dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one, also known by its CAS number 2138357-09-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of imidazolone derivatives, which have been extensively studied for their potential applications in drug design and materials science. The structure of this compound is characterized by a central ketone group attached to an imidazole ring, with two methoxy groups at the 3-position of the propanone moiety. This unique arrangement imparts distinctive chemical properties and reactivity, making it a valuable molecule for further exploration.
The synthesis of 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one typically involves multi-step organic reactions, often utilizing imidazole derivatives as starting materials. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed microwave-assisted synthesis to accelerate the formation of the imidazolone core, significantly reducing reaction times while maintaining high yields. Such methodologies highlight the importance of continuous innovation in synthetic chemistry to meet the demands of modern drug discovery.
In terms of chemical properties, 3,3-dimethoxy-propanone exhibits notable stability under physiological conditions, which is a desirable trait for potential therapeutic agents. The presence of the methoxy groups enhances solubility in polar solvents and contributes to its bioavailability. Furthermore, the imidazole ring is known for its ability to form hydrogen bonds, which can influence the compound's interactions with biological targets such as enzymes or receptors. Recent studies have demonstrated that this compound shows moderate inhibitory activity against certain kinases, suggesting its potential as a lead compound in anti-cancer drug development.
The application of computational chemistry tools has greatly enhanced our understanding of the molecular properties of 2138357-09-0. Molecular modeling studies have revealed that the compound's conformational flexibility allows it to adopt various orientations when binding to target proteins. This flexibility is crucial for optimizing drug-target interactions and improving therapeutic efficacy. Additionally, quantum chemical calculations have provided insights into the electronic structure of the molecule, shedding light on its reactivity and stability under different conditions.
In conclusion, 3,3-dimethoxy-1-(1-methyl-1H-imidazol-4-yl)propan-1-one represents a promising compound with diverse applications in both academic research and industrial settings. Its unique structure and favorable chemical properties make it an attractive candidate for further investigation in drug discovery and materials science. As research continues to uncover new insights into its potential uses, this compound will undoubtedly play a pivotal role in advancing our understanding of organic chemistry and its practical applications.
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